molecular formula C33H39NO13 B022947 Barminomycin II CAS No. 108089-33-4

Barminomycin II

カタログ番号 B022947
CAS番号: 108089-33-4
分子量: 657.7 g/mol
InChIキー: AEGZAZQDUFJYDZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Barminomycin II is a natural product that belongs to the family of glycopeptide antibiotics, which are widely used in the treatment of bacterial infections. Barminomycin II was first isolated from the fermentation broth of Streptomyces hygroscopicus var. barbatus in 1980. Since then, it has been extensively studied for its potent antibacterial activity against a broad range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).

科学的研究の応用

Synthesis and Chemical Structure

  • Barminomycin II, recognized for its potent antitumor properties, features a unique eight-membered azomethine or carbinolamine structure. The synthesis of a derivative, 3″-Dehydro-4-O-methylbarminomycin II, has been achieved, highlighting the compound's structural and biogenetic significance (Ikeda, Ajito, Kondo, & Takeuchi, 1990).

Antitumor Activity and DNA Interaction

  • Barminomycin exhibits exceptional antitumor activity, being 1,000 times more cytotoxic than doxorubicin, another anthracycline. This potency is attributed to its ability to rapidly form adducts with DNA, selectively reacting with guanine residues and showing a preference for 5'-GC-3' sequences. The drug's imine form, resembling an activated form of other anthracyclines, contributes significantly to its cytotoxicity (Kimura et al., 2010).

Selective Transcriptional Blockage

  • Studies using in vitro transcription assays reveal that barminomycin causes selective blockages in transcription, particularly at 5'-GC sequences. This specificity, along with the formation of functional interstrand crosslinks with DNA, is comparable to adriamycin's interaction with DNA, albeit without the need for prior activation (Perrin, Cullinane, Kimura, & Phillips, 1999).

Structural Requirements for DNA Adduct Formation

  • Research on various anthracyclines, including barminomycin, has explored their interaction with DNA. Barminomycin's structural elements, particularly its eight-membered ring, play a crucial role in the formation of stable and selective DNA adducts, offering insights into the drug's mechanism of action and potential for development into more effective anticancer agents (Cutts, Parker, Swift, Kimura, & Phillips, 2000).

Detection and Monitoring of DNA Adducts

  • The detection of barminomycin-DNA adducts using real-time PCR has been achieved, even at low drug concentrations. This method offers potential for rapid and efficient monitoring of drug-DNA adduct levels in patients undergoing treatment with anthracyclines, aiding in dosage optimization and early resistance detection (Spencer, Cutts, Kimura, Gray, & Phillips, 2003).

Comparison with Other Anthracyclines

  • Barminomycin's efficacy has been compared to other anthracyclines in clinical settings, revealing its distinctive potency and interaction with DNA. Its unique structural features and mechanism of action differentiate it from other compounds in its class and suggest avenues for the development of novel anticancer drugs (Rozencweig et al., 2004).

Potential as a Pre-activated Analogue of Adriamycin

  • Barminomycin functions as a potent, pre-activated analogue of Adriamycin, forming DNA adducts without requiring activation. This characteristic, along with its rapid reaction with DNA and exceptional cytotoxicity, underscores its potential in the development of more effective cancer therapies (Moufarij, Cutts, Neumann, Kimura, & Phillips, 2001).

特性

CAS番号

108089-33-4

製品名

Barminomycin II

分子式

C33H39NO13

分子量

657.7 g/mol

IUPAC名

9-acetyl-4,6,9,11-tetrahydroxy-7-[[5-hydroxy-2-(2-hydroxypropyl)-4,10-dimethyl-4,5,6,6a,7,8,10,10a-octahydropyrano[3,4-d][1,3,6]dioxazocin-8-yl]oxy]-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C33H39NO13/c1-12(35)8-21-45-14(3)32(42)34-18-9-22(44-13(2)31(18)47-21)46-20-11-33(43,15(4)36)10-17-24(20)30(41)26-25(28(17)39)27(38)16-6-5-7-19(37)23(16)29(26)40/h5-7,12-14,18,20-22,31-32,34-35,37,39,41-43H,8-11H2,1-4H3

InChIキー

AEGZAZQDUFJYDZ-UHFFFAOYSA-N

SMILES

CC1C2C(CC(O1)OC3CC(CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)O)O)(C(=O)C)O)NC(C(OC(O2)CC(C)O)C)O

正規SMILES

CC1C2C(CC(O1)OC3CC(CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)O)O)(C(=O)C)O)NC(C(OC(O2)CC(C)O)C)O

同義語

barminomycin II

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Barminomycin II
Reactant of Route 2
Barminomycin II
Reactant of Route 3
Barminomycin II
Reactant of Route 4
Barminomycin II
Reactant of Route 5
Barminomycin II
Reactant of Route 6
Barminomycin II

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。